Cas no 2764017-63-0 (4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid)

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid is a fluorinated piperazine derivative with a benzoic acid functional group, offering versatility in medicinal chemistry and pharmaceutical research. The trifluoroacetyl moiety enhances electrophilicity, making it a valuable intermediate for nucleophilic substitution reactions or as a precursor for further derivatization. Its structural features, including the piperazine ring, contribute to potential bioactivity, particularly in drug discovery targeting CNS disorders or enzyme inhibition. The benzoic acid group allows for convenient conjugation or salt formation, improving solubility for formulation studies. This compound is particularly useful in the synthesis of fluorinated analogs for probing structure-activity relationships in bioactive molecules.
4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid structure
2764017-63-0 structure
商品名:4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid
CAS番号:2764017-63-0
MF:C13H13F3N2O3
メガワット:302.249133825302
CID:6355744
PubChem ID:165983218

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid 化学的及び物理的性質

名前と識別子

    • 2764017-63-0
    • 4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
    • EN300-37343689
    • 4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid
    • インチ: 1S/C13H13F3N2O3/c14-13(15,16)12(21)18-6-5-17-10(7-18)8-1-3-9(4-2-8)11(19)20/h1-4,10,17H,5-7H2,(H,19,20)
    • InChIKey: RIPCFUYJBQHSDC-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CCNC(C2C=CC(C(=O)O)=CC=2)C1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 302.08782677g/mol
  • どういたいしつりょう: 302.08782677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 69.6Ų

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37343689-1.0g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
1g
$1714.0 2023-05-23
Enamine
EN300-37343689-0.5g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
0.5g
$1646.0 2023-05-23
Enamine
EN300-37343689-0.1g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
0.1g
$1508.0 2023-05-23
Enamine
EN300-37343689-2.5g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
2.5g
$3362.0 2023-05-23
Enamine
EN300-37343689-0.25g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
0.25g
$1577.0 2023-05-23
Enamine
EN300-37343689-0.05g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
0.05g
$1440.0 2023-05-23
Enamine
EN300-37343689-10.0g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
10g
$7373.0 2023-05-23
Enamine
EN300-37343689-5.0g
4-[4-(2,2,2-trifluoroacetyl)piperazin-2-yl]benzoic acid
2764017-63-0
5g
$4972.0 2023-05-23

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid 関連文献

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acidに関する追加情報

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic Acid: A Comprehensive Overview

4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid, also known by its CAS number 1764017-63-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a piperazine ring substituted with a trifluoroacetyl group. The presence of the trifluoroacetyl group introduces interesting electronic and steric properties, making this compound a valuable tool in the development of novel therapeutic agents.

The molecular structure of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid is notable for its aromatic benzoic acid component, which is connected to a piperazine ring through a methylene group. The piperazine ring itself is substituted at the 4-position with a trifluoroacetyl group (-C(O)CF3). This substitution pattern not only enhances the compound's stability but also contributes to its potential bioactivity. The trifluoroacetyl group is particularly interesting due to its strong electron-withdrawing nature, which can influence the compound's interaction with biological targets such as enzymes or receptors.

Recent studies have highlighted the potential of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid in drug discovery efforts. For instance, researchers have explored its role as a lead compound in the development of inhibitors for various enzyme targets. The trifluoroacetyl group has been shown to enhance the binding affinity of the compound to certain protein targets, making it a promising candidate for further optimization. Additionally, the benzoic acid moiety provides a platform for further functionalization, allowing chemists to explore diverse substitution patterns and evaluate their effects on biological activity.

In terms of synthesis, several methods have been reported for the preparation of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid. One common approach involves the nucleophilic acylation of piperazine with trifluoroacetic anhydride, followed by coupling with benzoic acid derivatives. This method has been optimized to achieve high yields and good purity levels. Researchers have also explored alternative routes, such as using microwave-assisted synthesis or catalytic systems, to streamline the production process and improve scalability.

The application of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid extends beyond drug discovery. Its unique chemical properties make it a valuable reagent in organic synthesis and material science. For example, it has been used as an intermediate in the synthesis of advanced materials with tailored electronic properties. The trifluoroacetyl group's electron-withdrawing nature can influence the electronic characteristics of materials derived from this compound, potentially leading to applications in semiconductors or energy storage devices.

Recent advancements in computational chemistry have further enhanced our understanding of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-2-yl]benzoic acid. Molecular modeling studies have provided insights into its conformational flexibility and interaction patterns with biological targets. These studies have been instrumental in guiding medicinal chemists toward more effective analogs and derivatives. Furthermore, machine learning algorithms have been employed to predict the compound's pharmacokinetic properties and toxicity profiles based on its structural features.

In conclusion, 4-[4-(Trifluoroacetyl)piperazin-yl]benzoic acid (CAS No: 1764017-63-0) stands out as a versatile compound with significant potential in various scientific domains. Its unique structure and chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and material science. As ongoing research continues to uncover new applications and optimizations for this compound,
its role in advancing scientific knowledge will undoubtedly grow.

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